N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea
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Overview
Description
N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea is a complex organic compound with a unique structure that includes both amine and sulfanylidenemethyl groups
Preparation Methods
The synthesis of N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at 70-80°C to yield N-benzyl-N-methyl-2-aminoethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea can be compared with similar compounds such as N-benzyl-N-methylethanolamine and other benzylamine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of amine and sulfanylidenemethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20N2OS |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[benzyl(methyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2OS/c1-24(16-17-8-4-2-5-9-17)22(26)23-21(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25,26) |
InChI Key |
VTWVDZGKNMLBDQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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